Methyl (S)-2-(Boc-amino)-2-(4-oxocyclohexyl)acetate
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Overview
Description
Methyl (S)-2-(Boc-amino)-2-(4-oxocyclohexyl)acetate is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and a cyclohexanone moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-(Boc-amino)-2-(4-oxocyclohexyl)acetate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Ester: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid.
Cyclohexanone Introduction: The cyclohexanone moiety is introduced through a nucleophilic addition reaction, often using a Grignard reagent.
Industrial Production Methods
In an industrial setting, the synthesis may be carried out in a continuous flow microreactor system. This method offers advantages such as improved efficiency, better control over reaction conditions, and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-(Boc-amino)-2-(4-oxocyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The cyclohexanone moiety can be oxidized to form a diketone.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
Scientific Research Applications
Methyl (S)-2-(Boc-amino)-2-(4-oxocyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl (S)-2-(Boc-amino)-2-(4-oxocyclohexyl)acetate involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in further reactions, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate: Similar structure but with a hydroxyl group instead of a ketone.
Methyl (S)-2-(Boc-amino)-2-(4-methylcyclohexyl)acetate: Similar structure but with a methyl group instead of a ketone.
Uniqueness
Methyl (S)-2-(Boc-amino)-2-(4-oxocyclohexyl)acetate is unique due to the presence of the cyclohexanone moiety, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in the synthesis of complex molecules and in medicinal chemistry .
Properties
Molecular Formula |
C14H23NO5 |
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Molecular Weight |
285.34 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-oxocyclohexyl)acetate |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-11(12(17)19-4)9-5-7-10(16)8-6-9/h9,11H,5-8H2,1-4H3,(H,15,18) |
InChI Key |
GGNLSAXWVSAWIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCC(=O)CC1)C(=O)OC |
Origin of Product |
United States |
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